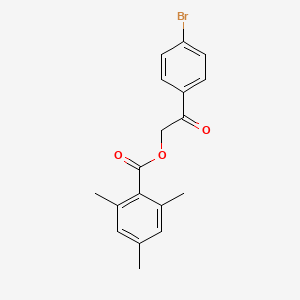
Indium--oxomolybdenum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium–oxomolybdenum (1/1) is a compound formed by the combination of indium and molybdenum oxides. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, electronics, and catalysis. Indium, a post-transition metal, is known for its softness and malleability, while molybdenum, a transition metal, is recognized for its high melting point and strength. The combination of these two elements results in a compound with intriguing characteristics that are valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of indium–oxomolybdenum (1/1) typically involves the reaction of indium oxide (In₂O₃) with molybdenum trioxide (MoO₃) under controlled conditions. One common method is the solid-state reaction, where the two oxides are mixed in stoichiometric amounts and heated at high temperatures (around 800-1000°C) in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of indium–oxomolybdenum (1/1) may involve advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Indium–oxomolybdenum (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides of indium and molybdenum.
Reduction: It can be reduced using reducing agents such as hydrogen or carbon monoxide to form lower oxidation states.
Substitution: The compound can participate in substitution reactions where one of the elements is replaced by another metal or non-metal.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Halogens or other reactive non-metals under controlled conditions.
Major Products Formed:
Oxidation: Higher oxides such as In₂O₅ and MoO₄.
Reduction: Lower oxides or elemental indium and molybdenum.
Substitution: Compounds such as indium halides or molybdenum halides.
Scientific Research Applications
Indium–oxomolybdenum (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug delivery systems and as a component in radiopharmaceuticals.
Industry: Utilized in the production of advanced materials, such as transparent conductive oxides for touchscreens and solar cells.
Mechanism of Action
The mechanism by which indium–oxomolybdenum (1/1) exerts its effects is primarily through its ability to interact with other molecules and catalyze reactions. The compound’s unique electronic structure allows it to facilitate electron transfer processes, making it an effective catalyst. In biological systems, it can bind to specific molecular targets, enhancing imaging or therapeutic outcomes.
Comparison with Similar Compounds
Indium–oxomolybdenum (1/1) can be compared with other similar compounds, such as:
Indium Tin Oxide (ITO): Widely used in transparent conductive coatings, ITO shares some properties with indium–oxomolybdenum but differs in its composition and specific applications.
Molybdenum Disulfide (MoS₂): Known for its lubricating properties and use in electronics, MoS₂ is another compound involving molybdenum but with different characteristics and uses.
Indium Gallium Zinc Oxide (IGZO): Used in thin-film transistors for displays, IGZO combines indium with other elements to achieve unique electronic properties.
Properties
CAS No. |
54824-30-5 |
|---|---|
Molecular Formula |
InMoO |
Molecular Weight |
226.77 g/mol |
InChI |
InChI=1S/In.Mo.O |
InChI Key |
UAFICZUDNYNDQU-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


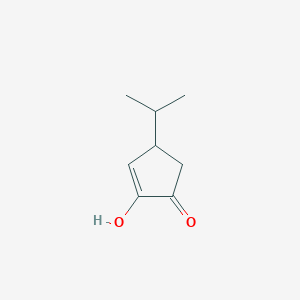
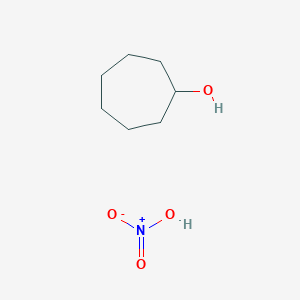

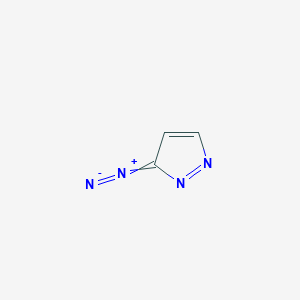

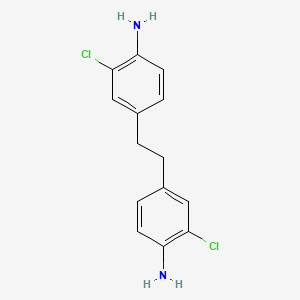
![1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14629209.png)

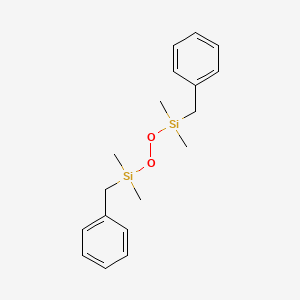
![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
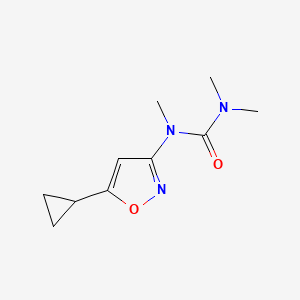
![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)
